[1-(Ethylaminomethyl)cyclobutyl]methanol
Description
[1-(Ethylaminomethyl)cyclobutyl]methanol is a cyclobutane-derived compound featuring a hydroxymethyl group and an ethylamino-substituted methyl group attached to the cyclobutane ring. This structure combines the steric constraints of the cyclobutane ring with the hydrogen-bonding capabilities of the hydroxyl and amino groups, making it a versatile intermediate in pharmaceutical and fine chemical synthesis.
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
[1-(ethylaminomethyl)cyclobutyl]methanol |
InChI |
InChI=1S/C8H17NO/c1-2-9-6-8(7-10)4-3-5-8/h9-10H,2-7H2,1H3 |
InChI Key |
NYFVWEBLWUBQGO-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1(CCC1)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-((Ethylamino)methyl)cyclobutyl)methanol typically involves the reaction of cyclobutanone with ethylamine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Acidic or basic catalyst to facilitate the reaction
The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
Industrial production of (1-((Ethylamino)methyl)cyclobutyl)methanol follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: To ensure efficient mixing and reaction control
Purification steps: Such as distillation or crystallization to obtain high-purity product
Quality control: Analytical techniques like HPLC or GC-MS to ensure product consistency
Chemical Reactions Analysis
Types of Reactions
(1-((Ethylamino)methyl)cyclobutyl)methanol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes
Reduction: Further reduction can yield secondary or tertiary amines
Substitution: Nucleophilic substitution reactions can introduce different functional groups
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide
Reducing agents: Like sodium borohydride or lithium aluminum hydride
Solvents: Common solvents include ethanol, methanol, and dichloromethane
Major Products Formed
Oxidation products: Cyclobutanone derivatives
Reduction products: Secondary or tertiary amines
Substitution products: Various substituted cyclobutyl derivatives
Scientific Research Applications
(1-((Ethylamino)methyl)cyclobutyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (1-((Ethylamino)methyl)cyclobutyl)methanol involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The cyclobutyl ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Molecular Properties
The table below highlights key structural differences and molecular properties of [1-(Ethylaminomethyl)cyclobutyl]methanol and its analogs:
*Estimated based on analogous compounds.
Functional Group Impact on Physicochemical Properties
- Polarity and Solubility: The hydroxyl and amino groups enhance water solubility compared to non-polar analogs like (1-Methylcyclobutyl)methanol. However, the ethyl group in [1-(Ethylaminomethyl)cyclobutyl]methanol reduces polarity slightly relative to the methylamino variant .
- Lipophilicity: Dimethylamino substitution (CAS 39943-42-5) increases lipophilicity, favoring membrane permeability, whereas the phenyl-containing analog (CAS 2060051-90-1) may exhibit enhanced bioavailability due to aromatic interactions .
- Reactivity: The unsaturated cyclobutene ring in (Cyclobut-1-en-1-yl)methanol enables participation in cycloaddition reactions, a feature absent in saturated cyclobutane derivatives .
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